molecular formula C11H16O3S B1589417 (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate CAS No. 50896-54-3

(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate

Cat. No. B1589417
CAS RN: 50896-54-3
M. Wt: 228.31 g/mol
InChI Key: AYHWQTQILBGWRN-JTQLQIEISA-N
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Description

“(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate” is a chemical compound with the linear formula CH3C6H4SO2OCH(CH3)C2H5 . It is used for scientific research .


Molecular Structure Analysis

The molecular structure of “(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate” is represented by the SMILES string CCC@HOS(=O)(=O)c1ccc(C)cc1 . This indicates that the compound has a chiral center at the carbon atom connected to the methyl and propyl groups .


Physical And Chemical Properties Analysis

“(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate” has a molecular weight of 228.31 g/mol . It has a refractive index (n20/D) of 1.504 (lit.) and a density of 1.123 g/mL at 25 °C (lit.) . Its boiling point is 139-141 °C (lit.) .

Scientific Research Applications

C10H14O3S C_{10}H_{14}O_{3}S C10​H14​O3​S

and CAS Number: 50896-54-3, is utilized in various fields of research .

Proteomics Research

As a reagent in proteomics research, (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate is used to study protein interactions and structures. It can be involved in labeling or modifying proteins to facilitate their identification and analysis .

Safety and Hazards

The safety data sheet for a related compound, Methyl benzenesulfonate, indicates that it is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and respiratory irritation . The same precautions should be taken when handling “(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate”.

properties

IUPAC Name

[(2S)-butan-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWQTQILBGWRN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454327
Record name (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate

CAS RN

50896-54-3
Record name (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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